2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
Description
This compound features a fused pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, substituted with a 4-butoxyphenyl group at position 9 and a thioacetamide moiety linked to a 4-methylbenzylamine group. Its synthesis likely involves coupling a pyrazolo-triazolo-pyrazine intermediate with a thiol-containing acetamide derivative under basic conditions, as seen in analogous pyrazole-triazole systems (e.g., triethylamine-mediated THF reactions) .
Properties
CAS No. |
1223763-10-7 |
|---|---|
Molecular Formula |
C27H28N6O2S |
Molecular Weight |
500.62 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H28N6O2S/c1-3-4-15-35-22-11-9-21(10-12-22)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)36-18-25(34)28-17-20-7-5-19(2)6-8-20/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,28,34) |
InChI Key |
WNIUCPPFRJUGHR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)C)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 504.58 g/mol. The structure features a thioether linkage and various aromatic rings that contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising properties:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazolo compounds exhibit significant antimicrobial properties against various pathogens. For instance, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Activity : Pyrazole derivatives are increasingly recognized for their anticancer potential. Studies have reported that certain derivatives can inhibit the growth of cancer cell lines such as A549 and HCT116 with IC50 values ranging from 1.1 to 49.85 μM . These compounds often induce apoptosis in cancer cells, suggesting mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation or microbial resistance mechanisms.
- Receptor Binding : Some studies suggest that pyrazole derivatives can bind to adenosine receptors, which play a crucial role in various cellular processes including inflammation and tumor growth .
Case Studies
- Antimicrobial Evaluation : In vitro studies have demonstrated that specific pyrazole derivatives significantly inhibit biofilm formation and bacterial growth. For example, one study highlighted the effectiveness of a related compound against biofilm-forming strains of Staphylococcus spp., indicating potential therapeutic applications in treating chronic infections .
- Anticancer Research : A series of experiments evaluated the cytotoxic effects of pyrazole derivatives on various cancer cell lines. Compounds showed selective toxicity towards cancerous cells while sparing normal cells, highlighting their potential as targeted therapies .
Data Table: Biological Activity Summary
| Activity Type | Compound Derivative | MIC/IC50 Values | Target Organisms/Cell Lines |
|---|---|---|---|
| Antimicrobial | 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus, S. epidermidis |
| Anticancer | Compound 36 | 1.1 - 49.85 μM | A549, HCT116 |
| Enzyme Inhibition | Various | Not specified | Various kinases and enzymes |
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Key Observations :
Core Heterocycles : The target compound’s pyrazolo-triazolo-pyrazine core is distinct from simpler pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-c]benzothiazine systems in other analogues. This triazole-pyrazine fusion may enhance π-π stacking interactions in target binding .
Substituent Effects :
- The 4-butoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in or fluoro in ). The butoxy chain may improve lipophilicity and membrane permeability compared to shorter alkoxy chains .
- The 4-methylbenzylthioacetamide sidechain is structurally analogous to fluorobenzylacetamide derivatives (), where fluorination often enhances metabolic stability .
Key Observations :
- The target compound’s synthesis likely follows a modular approach similar to , whereas employs cross-coupling reactions with palladium catalysts for pyrazolo-pyrimidine systems.
- Lower yields in (28%) highlight challenges in coupling bulkier aromatic boronic acids with heterocyclic intermediates .
Pharmacological Potential
- Antimicrobial Activity : Pyrazolo-acetamide derivatives (e.g., ) show inhibitory effects against microbial strains, likely due to sulfonamide/acetamide interactions with bacterial enzymes .
- Kinase Inhibition : Pyrazolo-triazolo-pyrazines resemble ATP-competitive kinase inhibitors (e.g., ’s chromen-4-one derivatives), where the fused heterocycle mimics adenine binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
